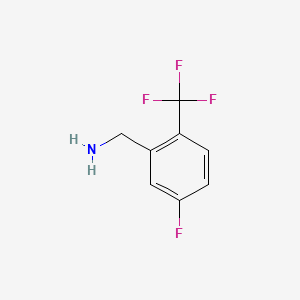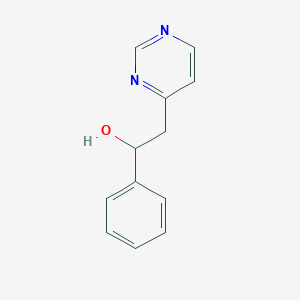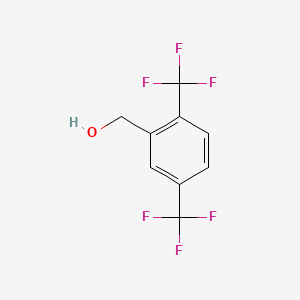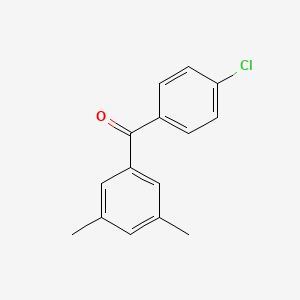
4-Chloro-3',5'-dimethylbenzophenone
Descripción general
Descripción
4-Chloro-3’,5’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.7212. It is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone1.
Synthesis Analysis
The synthesis of 4-Chloro-3’,5’-dimethylbenzophenone can be achieved from Chlorobenzene and 3,5-Dimethylbenzoyl chloride2.
Molecular Structure Analysis
The InChI code for 4-Chloro-3’,5’-dimethylbenzophenone is 1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H31.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 4-Chloro-3’,5’-dimethylbenzophenone.Physical And Chemical Properties Analysis
The predicted boiling point of 4-Chloro-3’,5’-dimethylbenzophenone is 384.6±42.0 °C and its predicted density is 1.154±0.06 g/cm32.Aplicaciones Científicas De Investigación
Friedel-Crafts Benzoylation Catalyst
4-Chloro-3',5'-dimethylbenzophenone has been explored in the context of Friedel-Crafts benzoylation reactions, particularly for the production of 2,5-dimethylbenzophenone. This compound serves as a UV light stabilizer in plastics, cosmetics, and films. The research highlighted the use of clay-supported catalysts like cesium substituted dodecatungstophosphoric acid on K-10 clay for benzoylation, emphasizing its efficiency and reusability, which could eliminate the effluent disposal problem common with homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).
Hydrogen-Bonded Chains Analysis
Studies on hydrogen-bonded chains in related chloro-dimethylphenol compounds have contributed to understanding molecular interactions critical for designing materials with desired physical properties. Such insights are vital for materials science, particularly in developing compounds with specific optical or structural characteristics (Trilleras et al., 2005).
Photolysis and Photochemical Transformations
The photochemical behavior of chloro-dimethylphenol derivatives has been extensively studied. These investigations reveal the compound's potential in synthesizing new materials through photolysis, demonstrating its role in generating carbenes and facilitating other photochemical transformations. Such research is foundational in the fields of organic synthesis and material science, where controlled photolysis can lead to novel compounds (Gvozdev et al., 2021).
Molecular Geometry and Chemical Reactivity
Detailed studies on the molecular geometry, chemical reactivity, and spectral analysis of chloro-dimethylphenol derivatives have provided insights into their electronic structures. This research is instrumental in drug design and material science, where understanding a molecule's electronic properties can guide the synthesis of compounds with desired chemical behaviors (Satheeshkumar et al., 2017).
Kinetics of Fast Reactions and Radical Studies
Investigations into the kinetics of fast reactions and the behavior of radicals under photolysis conditions have shed light on the dynamic processes involving chloro-dimethylphenol derivatives. Such studies are crucial for understanding reaction mechanisms in organic chemistry and for the development of photostable materials and compounds (Levin, Sul’timova, & Chaikovskaya, 2005).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-3’,5’-dimethylbenzophenone was not found, it’s always recommended to handle chemical compounds with appropriate personal protective equipment and ensure adequate ventilation3.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-3’,5’-dimethylbenzophenone.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373914 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',5'-dimethylbenzophenone | |
CAS RN |
844885-03-6 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

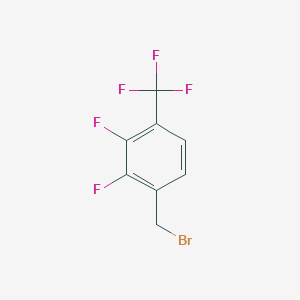
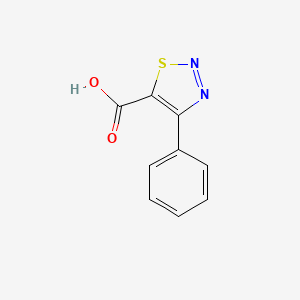
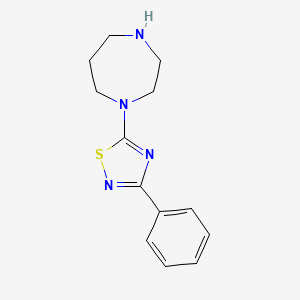
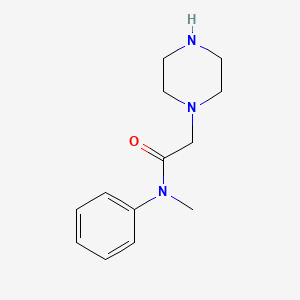
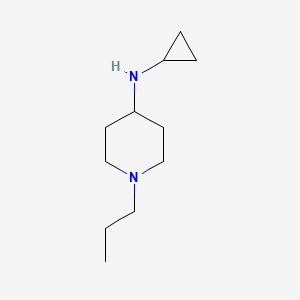
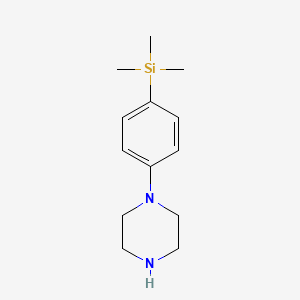
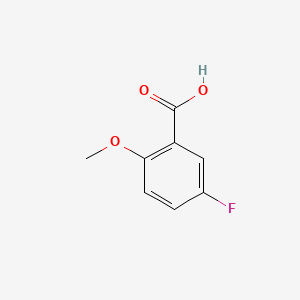
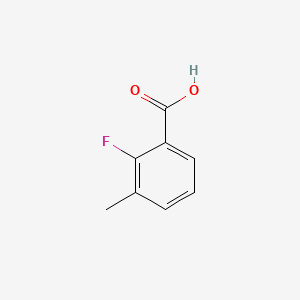
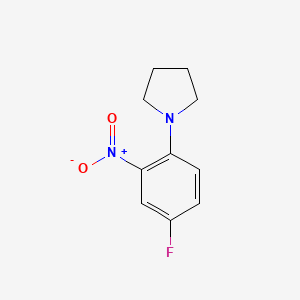
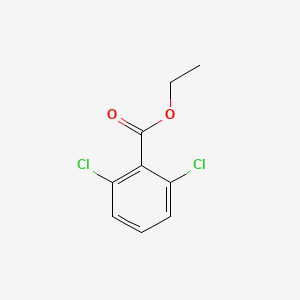
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
